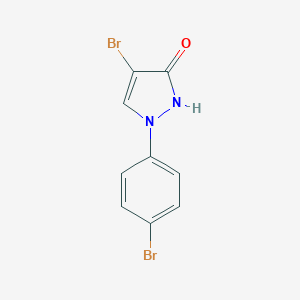amino]benzoate](/img/structure/B299834.png)
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate, also known as MET, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the thiazole family and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs are overexpressed in cancer cells, leading to the suppression of tumor suppressor genes. By inhibiting HDACs, Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate can restore the expression of these genes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate has been found to have various biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of cytokines. It has also been found to have anti-inflammatory properties and can inhibit the activity of HDACs.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, one of the limitations of Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate is that it has not been extensively studied in clinical trials, and its potential side effects are not well understood.
Orientations Futures
There are several future directions for the study of Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate. One potential area of research is the development of Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate-based therapies for cancer. Another area of research is the study of Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate's potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to understand the potential side effects of Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate and its long-term safety.
Méthodes De Synthèse
The synthesis of Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate involves the reaction of 4-(4-ethoxyphenyl)-5-ethyl-2-mercapto-1,3-thiazole with phenylacetyl chloride, followed by the reaction of the resulting compound with methyl 4-aminobenzoate. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate has been extensively studied for its potential use in cancer therapy. Studies have shown that Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate can induce apoptosis (cell death) in cancer cells and inhibit tumor growth. It has also been found to have anti-inflammatory properties and can inhibit the production of cytokines, which are responsible for inflammation.
Propriétés
Nom du produit |
Methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl](phenylacetyl)amino]benzoate |
|---|---|
Formule moléculaire |
C29H28N2O4S |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
methyl 4-[[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-(2-phenylacetyl)amino]benzoate |
InChI |
InChI=1S/C29H28N2O4S/c1-4-25-27(21-13-17-24(18-14-21)35-5-2)30-29(36-25)31(26(32)19-20-9-7-6-8-10-20)23-15-11-22(12-16-23)28(33)34-3/h6-18H,4-5,19H2,1-3H3 |
Clé InChI |
JCGVJLAAYGWFAF-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OCC |
SMILES canonique |
CCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299754.png)
![N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide](/img/structure/B299755.png)


![N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299761.png)
![4-cyclohexyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B299762.png)
![N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B299763.png)

![Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate](/img/structure/B299766.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299768.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-2-pyridinylbenzamide](/img/structure/B299769.png)

![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299773.png)